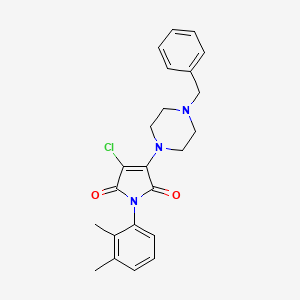
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide, also known as BDA-410, is a chemical compound that has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide acts as an inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide can disrupt these processes and lead to the inhibition of cancer cell growth, the reduction of neuroinflammation, and the improvement of heart function.
Biochemical and Physiological Effects
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of neuroinflammation, and the improvement of heart function. In cancer cells, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In animal models of Alzheimer's disease, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to reduce neuroinflammation and improve cognitive function. In animal models of heart failure, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to improve heart function and reduce cardiac fibrosis.
Advantages and Limitations for Lab Experiments
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit cancer cell growth, and its potential use in various scientific research applications. However, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide also has some limitations, including its relatively low solubility and stability in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide, including the development of more potent and selective CK2 inhibitors, the exploration of its potential use in combination with other cancer therapies, and the investigation of its potential use in other areas of scientific research, such as infectious disease research and autoimmune disease research. Additionally, further studies are needed to better understand the mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide and its potential side effects in vivo.
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its ability to inhibit cancer cell growth, reduce neuroinflammation, and improve heart function makes it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential side effects in vivo.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been studied extensively for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In neurodegenerative disease research, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In cardiovascular disease research, 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to improve heart function and reduce cardiac fibrosis in animal models of heart failure.
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-11-5-6-12(2)16(7-11)20-17(21)10-22-18-13(3)8-15(19)9-14(18)4/h5-9H,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTMUENMXUKZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide](/img/structure/B3477180.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B3477189.png)
![N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3477191.png)

![N-(4-acetylphenyl)-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B3477214.png)
![3-[4-(benzyloxy)phenyl]-N-(2-methoxy-5-nitrophenyl)acrylamide](/img/structure/B3477221.png)
![3-[4-(benzyloxy)phenyl]-N-(2-methyl-5-nitrophenyl)acrylamide](/img/structure/B3477231.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B3477237.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3477249.png)
![3-[4-(benzyloxy)phenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B3477251.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-nitrobenzoate](/img/structure/B3477258.png)

![methyl 4-{[(4-bromo-2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3477270.png)